(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
This compound is a benzofuran-derived sulfonate ester featuring a substituted indole moiety. Its structural complexity arises from the conjugation of a 1-benzofuran core with an ethyl-indole group and a 4-methoxybenzenesulfonate ester.
Properties
Molecular Formula |
C27H23NO6S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C27H23NO6S/c1-4-28-16-18(21-7-5-6-8-23(21)28)15-25-26(29)22-13-14-24(17(2)27(22)33-25)34-35(30,31)20-11-9-19(32-3)10-12-20/h5-16H,4H2,1-3H3/b25-15+ |
InChI Key |
UXJURFWGVUFOKV-MFKUBSTISA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with two major classes:
Benzofuran Sulfonates: Compounds like 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl sulfonates are known for their role in modulating protein-protein interactions. However, the addition of the indole-methylidene group in the target compound likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .
Indole-Bearing Derivatives: Analogues such as 1-ethyl-1H-indol-3-yl methylidene derivatives (e.g., indirubin derivatives) are established kinase inhibitors. The sulfonate ester in the target compound may improve solubility compared to non-sulfonated indoles .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
- The target compound’s indole-benzofuran hybrid structure suggests dual functionality: the indole moiety may target kinase domains, while the sulfonate group could enhance cellular uptake via anion transporters .
- Unlike Zygocaperoside (a triterpenoid saponin) or Isorhamnetin-3-O-glycoside (a flavonoid), the target compound lacks glycosidic linkages, which may reduce metabolic instability in vivo .
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates multiple pharmacologically relevant moieties, including indole and benzofuran components, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The molecular formula of the compound is with a molecular weight of 489.5 g/mol. It features a benzofuran core fused with an indole derivative and a sulfonate group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H23NO6S |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | (2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl 4-methoxybenzenesulfonate |
| InChI Key | UXJURFWGVUFOKV-MFKUBSTISA-N |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, compounds with indole and benzofuran structures have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer). The following table summarizes key findings from recent research:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| (2E)-2-(Indole derivative) | HepG2 | 6.1 ± 1.9 | Induction of apoptosis via caspase activation |
| Doxorubicin | HepG2 | 24.7 ± 3.2 | DNA intercalation and topoisomerase inhibition |
| (2E)-2-(Benzofuran derivative) | A431 | 7.9 ± 1.9 | Cell cycle arrest and apoptosis induction |
Enzymatic Assays
Enzymatic assays further elucidate the mechanism by which the compound exerts its biological effects. For instance, studies have shown that it activates caspase pathways, leading to increased apoptosis in cancer cells. The following table presents data on caspase activity:
| Compound | Caspase Activation (fold increase) |
|---|---|
| (2E)-2-(Indole derivative) | 7 |
| (2E)-2-(Benzofuran derivative) | 5.8 |
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of various synthesized compounds similar to (2E)-2-(Indole derivative) against the HepG2 cell line. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptotic cell death compared to controls.
Flow Cytometry Analysis
Flow cytometry analysis revealed that treatment with the compound resulted in a notable increase in apoptotic cells, demonstrating its potential as a therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
